Electrophilic Warhead vs. Non-Covalent CRF1 Antagonists: Quantified cLogP and Covalent-Capability Differential
The target compound incorporates a 2,2-dichloroacetamide group capable of covalent cysteine modification, a feature entirely absent in the non-covalent CRF1 antagonists NBI 27914 and antalarmin. This structural attribute is predicted to increase residence time on cysteine-containing targets. Furthermore, the predicted lipophilicity (cLogP ≈ 2.8–3.2) places the compound in a more favorable CNS-permeability window compared to flecainide (LogP ≈ 3.2–3.7) [1]. While the electrophilic motif reduces the need for sub-nanomolar IC50 values for sustained target engagement, the compound still demonstrates measurable enzyme inhibition (e.g., IC50 = 142 nM at Acetylcholinesterase after 10 min incubation), showcasing functional activity distinct from the ion-channel-blocking profile of flecainide [2].
| Evidence Dimension | Predicted Lipophilicity (cLogP) versus Standard LogP |
|---|---|
| Target Compound Data | cLogP ≈ 2.8 – 3.2 (predicted) |
| Comparator Or Baseline | Flecainide: LogP = 3.19 – 3.66 (experimental). NBI 27914: Not disclosed, but structurally more polar. |
| Quantified Difference | Target cLogP is approximately 0.3–0.7 units lower than flecainide, potentially improving CNS-PK profile while retaining sufficient lipophilicity for membrane permeation. |
| Conditions | Computational cLogP prediction (ALOGPS/ChemAxon) compared with experimentally determined LogP values from vendor specifications. |
Why This Matters
A lower cLogP within the CNS-optimal range (2–3.5) suggests superior brain penetration potential over flecainide, while the electrophilic warhead enables irreversible target modulation, a capability absent in NBI 27914 and antalarmin, guiding selection for chronic target engagement studies.
- [1] Banitt, E.H., et al. J. Med. Chem. 1977, 20(6), 821-826. View Source
- [2] BindingDB BDBM50124882. Inhibition of recombinant Anopheles gambiae AChE; IC50 = 142 nM. View Source
